Quincorine: A Technical Guide to a Versatile Quinuclidine Alkaloid
Quincorine: A Technical Guide to a Versatile Quinuclidine Alkaloid
For Researchers, Scientists, and Drug Development Professionals
December 14, 2025
Abstract
Quincorine (CAS No. 207129-35-9) is an enantiopure quinuclidine compound derived from the chemical transformation of Cinchona alkaloids.[1] Its unique bicyclic structure presents significant potential in medicinal chemistry and organic synthesis. Possessing high affinity for various receptors, including serotonin (5-HT3, 5-HT4) and neurokinin (NK1) receptors, Quincorine and its derivatives are being explored for the treatment of a wide array of diseases.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of Quincorine, detailed experimental protocols for assessing its biological activity, and a review of the relevant signaling pathways. Due to the limited availability of specific quantitative bioactivity data for Quincorine in the public domain, this guide also presents data for structurally related compounds to provide a contextual understanding of its potential pharmacological profile.
Chemical and Physical Properties
Quincorine is a solid at room temperature with a low melting point. It is essential to store it at low temperatures (-10 °C) to maintain its stability.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 207129-35-9 | [1] |
| Molecular Formula | C₁₀H₁₇NO | |
| Molecular Weight | 167.25 g/mol | |
| Synonyms | (1S,2S,5S)-2-(Hydroxymethyl)-5-vinylquinuclidine, (1S,2S,5S)-5-Vinyl-2-quinuclidinemethanol | |
| Appearance | White or colorless to yellow powder/lump/clear liquid | |
| Melting Point | 25-27 °C | [1] |
| Boiling Point | 269.5 - 270 °C | [1] |
| Purity | ≥ 98% (GC) | |
| Storage Temperature | -10 °C | [1] |
Pharmacological Properties and Potential Applications
Quincorine's structural similarity to quinine and other Cinchona alkaloids suggests a range of potential pharmacological activities. The quinuclidine core is a key pharmacophore known for its interaction with various receptors.
Receptor Affinity and Mechanism of Action
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5-HT3 Receptor: Structurally similar compounds, such as quinine and chloroquine, have been shown to act as antagonists at 5-HT3 receptors with Ki values in the micromolar range.[2] Derivatives of quinolinecarboxylic acid have demonstrated high affinity for the 5-HT3 receptor, with some exhibiting Ki values in the nanomolar range.
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NK1 Receptor: The development of quinuclidine derivatives as potent NK1 receptor antagonists has been a focus of research, with some compounds achieving IC50 values in the sub-nanomolar range.
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5-HT4 Receptor: The quinuclidine moiety is also a feature in compounds targeting the 5-HT4 receptor.
The hydroxymethyl functionality of Quincorine offers a site for chemical modification, allowing for the synthesis of derivatives with potentially enhanced selectivity and potency.[1]
Therapeutic Potential
The affinity of quinuclidine compounds for 5-HT3, 5-HT4, and NK1 receptors suggests a broad therapeutic potential for Quincorine and its derivatives in various conditions, including:
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Neurological Disorders: Alzheimer's disease.[1]
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Inflammatory Diseases: Allergies, eczema, and bronchitis.[1]
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Gastrointestinal Disorders: Irritable bowel syndrome.
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Oncology: As a potential therapeutic agent and for managing chemotherapy-induced nausea and vomiting.[1]
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Other Conditions: Arteriosclerosis, high cholesterol, and urinary incontinence.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of Quincorine's biological activity at its putative receptor targets.
Radioligand Binding Assay for 5-HT3 Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor.
Materials:
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HEK293 cells stably expressing the human 5-HT3A receptor
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Lysis Buffer: 50 mM Tris-HCl, pH 7.4
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Binding Buffer: 50 mM Tris-HCl, pH 7.4
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Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
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Radioligand: [³H]-Granisetron or [³H]-GR65630
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Non-labeled 5-HT3 antagonist (e.g., Granisetron) for non-specific binding determination
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GF/B filters, pre-treated with 0.5% polyethyleneimine (PEI)
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Scintillation cocktail
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96-well plates
Procedure:
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Membrane Preparation:
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Culture and harvest HEK293 cells expressing the 5-HT3A receptor.
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Homogenize cells in ice-cold lysis buffer.
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Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
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Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation.
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Resuspend the final pellet in binding buffer and determine the protein concentration.
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Assay Setup (in a 96-well plate):
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Total Binding: Cell membrane preparation, radioligand, and binding buffer.
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Non-specific Binding: Cell membrane preparation, radioligand, and a high concentration of non-labeled 5-HT3 antagonist.
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Competitive Binding: Cell membrane preparation, radioligand, and serial dilutions of the test compound (Quincorine).
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Incubation: Incubate the plate at room temperature for 60 minutes.
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Filtration: Rapidly filter the contents of each well through the pre-treated GF/B filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
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Counting: Place the dried filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from the competitive binding curve and calculate the Ki using the Cheng-Prusoff equation.
Calcium Imaging Assay for NK1 Receptor Activity
This protocol describes a method to measure the agonist- or antagonist-induced changes in intracellular calcium concentration via the NK1 receptor.
Materials:
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CHO or HEK293 cells stably expressing the human NK1 receptor
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Fluo-4 AM calcium indicator dye
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
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Probenecid
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NK1 receptor agonist (e.g., Substance P)
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Fluorescence plate reader or microscope
Procedure:
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Cell Plating: Seed cells expressing the NK1 receptor into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.
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Dye Loading:
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Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS.
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Remove the culture medium from the cells and add the loading buffer.
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Incubate for 60 minutes at 37°C in the dark.
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Baseline Measurement: Wash the cells with HBSS containing probenecid. Record the baseline fluorescence for 10-20 seconds.
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Compound Addition and Measurement:
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For agonist testing, add serial dilutions of the test compound.
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For antagonist testing, pre-incubate the cells with the test compound before adding a known NK1 receptor agonist.
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Immediately begin recording the fluorescence intensity over time.
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Data Analysis: Calculate the change in fluorescence (ΔF) from the baseline (F₀) and normalize it as ΔF/F₀. Plot the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
cAMP Assay for 5-HT4 Receptor Activity
This protocol is for determining the effect of a test compound on the 5-HT4 receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
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HEK293 cells stably expressing the human 5-HT4 receptor
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cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
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5-HT4 receptor agonist (e.g., Serotonin)
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Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation
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Cell lysis buffer
Procedure:
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Cell Culture: Culture cells expressing the 5-HT4 receptor in appropriate media.
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Assay Setup:
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Harvest and resuspend cells in stimulation buffer containing a phosphodiesterase inhibitor.
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Dispense the cell suspension into a 384-well plate.
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Compound Incubation:
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For agonist testing, add serial dilutions of the test compound.
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For antagonist testing, pre-incubate the cells with the test compound before adding a known 5-HT4 receptor agonist.
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Stimulation: Incubate the plate at room temperature for 30-60 minutes.
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Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
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Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathways
The interaction of Quincorine with its target receptors is expected to modulate specific intracellular signaling cascades. The following diagrams illustrate the putative signaling pathways for the 5-HT3, NK1, and 5-HT4 receptors.
Caption: 5-HT3 Receptor Signaling Pathway
Caption: NK1 Receptor Signaling Pathway
Caption: 5-HT4 Receptor Signaling Pathway
Conclusion
Quincorine is a promising chiral building block with significant potential for the development of novel therapeutic agents. Its structural relationship to known pharmacologically active compounds, combined with its amenability to chemical modification, makes it an attractive scaffold for drug discovery programs targeting a variety of diseases. While specific quantitative data on its biological activity remains to be fully elucidated in the public domain, the experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the pharmacological profile of Quincorine and its derivatives. Further investigation is warranted to fully characterize its receptor binding affinities and functional activities, which will be crucial for advancing this compound and its analogs toward clinical applications.
